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Introduction
Influenza A viruses pose a persistent global health threat, primarily due to their capacity for

rapid evolution through antigenic drift and shift.[1] This continuous evolution, particularly in the

surface glycoproteins hemagglutinin (HA) and neuraminidase (NA), necessitates the annual

reformulation of seasonal vaccines to match circulating strains.[2][3] In the quest for a

"universal" influenza vaccine that provides broad, long-lasting protection against diverse

strains, researchers have focused on highly conserved viral proteins.[4][5]

Among the most promising targets is the extracellular domain of the Matrix 2 protein (M2e).

The M2 protein is a proton-selective ion channel embedded in the viral envelope, playing a

critical role in the viral life cycle. Its ectodomain, M2e, is a 23-amino acid peptide that exhibits a

remarkable degree of sequence conservation across virtually all human influenza A virus

subtypes. This high level of conservation makes it an attractive antigen for inducing broadly

cross-protective immunity.

This technical guide provides a comprehensive overview of M2e sequence conservation in

human influenza A strains. It is intended for researchers, scientists, and drug development

professionals, offering quantitative data on sequence variability, detailed experimental

methodologies for conservation analysis, and visualizations of key pathways and workflows.
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M2 Protein: Structure and Function
The Matrix 2 (M2) protein is a 97-amino acid, type III transmembrane protein that assembles

into a tetramer to form a functional ion channel. It is encoded by gene segment 7 of the

influenza A virus genome, which also encodes the Matrix 1 (M1) protein through alternative

splicing. The M2 protein can be divided into three distinct domains:

N-Terminal Ectodomain (M2e): A 23-residue peptide (amino acids 2-24) exposed on the

exterior of the viral or infected cell membrane. This is the primary target for antibody-

mediated immunity.

Transmembrane Domain: A 19-residue alpha-helical segment that forms the pore of the ion

channel. Key residues like Histidine-37 and Tryptophan-41 are critical for its proton-channel

activity.

C-Terminal Cytoplasmic Tail: A 54-residue domain that extends into the interior of the virion

or host cell cytoplasm and is involved in viral budding and assembly.

The primary function of the M2 ion channel is to facilitate viral uncoating following entry into the

host cell. As the endosome acidifies, the M2 channel allows protons to flow into the virion,

disrupting the interaction between the M1 protein and the viral ribonucleoprotein complexes

(vRNPs) and priming them for release into the cytoplasm. While only a small number of M2

molecules (20-60 per virion) are present on the viral particle, the protein is abundantly

expressed on the surface of infected host cells, making M2e accessible to the immune system.

M2e Sequence Conservation: Data and Analysis
The high degree of M2e sequence conservation is attributed to several factors:

Genetic Constraint: The M gene uses overlapping reading frames to encode both M1 and

M2. Specifically, the nucleotides encoding the first 9 amino acids of M2e are shared with M1

in the same reading frame, while those for amino acids 10-23 overlap with the M1 coding

sequence in a different reading frame. Since M1 is one of the most conserved influenza

proteins, this genetic arrangement severely restricts the mutational capacity of M2e.

Functional Constraint: The structural integrity required for the M2 protein to form a stable

tetrameric ion channel imposes limitations on amino acid substitutions within the M2e region.
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Highly conserved cysteine residues at positions 17 and 19, for example, form disulfide bonds

that stabilize the tetramer.

Low Immune Pressure: During natural infection, M2e is poorly immunogenic, inducing weak

and short-lived antibody responses. This lack of strong immune selection pressure means

there is little evolutionary drive for the virus to alter the M2e sequence to escape host

immunity.

Data Presentation
Analysis of thousands of influenza A virus sequences has established consensus M2e

sequences for viruses from different host species. While highly conserved, variations do exist,

most notably between the long-circulating human strains and avian-like strains, such as the

one that caused the 2009 H1N1 pandemic.

Table 1: M2e Consensus Sequences in Human, Avian, and Swine Influenza A Viruses This

table presents the consensus amino acid sequences for the M2e protein (residues 2-24)

derived from large-scale sequence analyses. The "Human (pre-2009)" sequence represents

the canonical sequence found in human seasonal H1N1, H2N2, and H3N2 viruses, while the

"Human (H1N1pdm09)" sequence is of avian-like swine origin. Differences from the pre-2009

human consensus are highlighted.

Host/Lineage
M2e Amino Acid Sequence
(Residues 2-24)

Source(s)

Human (pre-2009)
SLLTEVETPIRNEWGCRCND

SSD

Human (H1N1pdm09)
SLLTEVETPTRSEWECRCSD

SSD

Avian
SLLTEVETPTRNEWECRCSD

SSD

Swine (North American)
SLLTEVETPIRNEWECRCSDS

SD

Swine (Eurasian)
SLLTEVETPTRSEWECRCSD

SSD

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13912293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Frequency of Amino Acid Variations in Human M2e Sequences This table summarizes

the mutation frequency at each position of the M2e peptide based on an analysis of 14,588

human influenza A M2 sequences. The data highlights the remarkable conservation of the N-

terminal region.
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Position
Consensus
Amino Acid

Variation
Frequency (%)

Notable
Variants

Source(s)

2 S (Serine) < 1% -

3 L (Leucine) < 1% -

4 L (Leucine) < 1% -

5 T (Threonine) < 1% -

6 E (Glutamic Acid) < 1% -

7 V (Valine) < 1% -

8 E (Glutamic Acid) < 1% -

9 T (Threonine) < 1% -

10 P (Proline) ~2% S

11 I (Isoleucine) ~15% T

12 R (Arginine) < 1% -

13 N (Asparagine) ~15% S

14 E (Glutamic Acid) < 1% -

15 W (Tryptophan) < 1% -

16 G (Glycine) ~15% E

17 C (Cysteine) < 1% -

18 R (Arginine) < 1% -

19 C (Cysteine) < 1% -

20 N (Asparagine) ~15% S

21 D (Aspartic Acid) < 1% -

22 S (Serine) < 1% -

23 S (Serine) < 1% -

24 D (Aspartic Acid) < 1% -
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The core epitope SLLTE is present in approximately 97-98% of all human, swine, and avian

influenza A viruses. The most significant variations occur at positions 11, 13, 16, and 20, which

differentiate the "human-like" M2e from the "avian-like" M2e sequence. The emergence of the

H1N1pdm09 virus, which carried an avian-like M2e, underscored the importance of including

multiple M2e variants in a universal vaccine design to ensure broad coverage.

Experimental Protocols for M2e Analysis
Assessing the conservation of M2e involves both genetic sequencing to determine the primary

amino acid sequence and functional assays to confirm antibody recognition and protein

expression.

Protocol: M Gene Sequencing and Phylogenetic
Analysis
Objective: To determine the M2e sequence of influenza A virus isolates and analyze their

evolutionary relationship.

Methodology:

Sample Collection and RNA Extraction: Collect nasopharyngeal swabs or viral culture

supernatant. Extract total viral RNA using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).

Reverse Transcription and PCR (RT-PCR):

Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase

enzyme.

Amplify the full M gene segment (~1027 bp) via PCR. Utilize universal primers that target

the highly conserved non-coding regions at the 3' and 5' ends of the segment to ensure

amplification across different subtypes.

DNA Sequencing:

Sanger Sequencing: Purify the PCR product and sequence it using the same primers. This

method identifies the dominant genetic sequence in the sample population.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13912293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Next-Generation Sequencing (NGS): For deeper analysis, use an amplicon-based NGS

approach (e.g., Illumina COVIDSeq™ adapted for influenza). NGS provides high-

throughput sequencing and can identify minor variants within the viral population, offering

greater resolution.

Sequence Analysis:

Assemble and translate the nucleotide sequence to derive the amino acid sequence of the

M1 and M2 proteins.

Perform multiple sequence alignment of the M2e region from various isolates using

software such as MAFFT or ClustalW to compare them to a reference sequence (e.g.,

A/PR/8/34(H1N1)).

Phylogenetic Tree Construction:

Use the aligned M gene nucleotide sequences to construct a phylogenetic tree.

Employ algorithms like Neighbor-Joining or Maximum Likelihood available in software

packages like MAFFT or MEGA (Molecular Evolutionary Genetics Analysis).

Visualize the tree using a tool like the Interactive Tree Of Life (iTOL) server to show the

evolutionary divergence into host-specific lineages (e.g., human, avian, swine).

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
for M2e Antibody Binding
Objective: To functionally assess M2e conservation by measuring the cross-reactivity of M2e-

specific antibodies to different M2e peptide variants.

Methodology:

Plate Coating: Coat 96-well microtiter plates with synthetic M2e peptides (e.g., human

consensus, avian consensus, or specific variants) at a concentration of 1-5 µg/mL in a

coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
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Washing and Blocking: Wash plates three times with a wash buffer (e.g., PBS with 0.05%

Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry

milk or 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

Primary Antibody Incubation: Add serially diluted primary antibodies (e.g., M2e-specific

monoclonal antibody like 14C2, or serum from immunized animals) to the wells. Incubate for

2 hours at room temperature.

Secondary Antibody Incubation: After washing, add an enzyme-conjugated secondary

antibody (e.g., HRP-conjugated goat anti-mouse IgG) that recognizes the primary antibody.

Incubate for 1 hour at room temperature.

Detection: After a final wash, add a chromogenic substrate (e.g., TMB). Stop the reaction

with a stop solution (e.g., 2N H₂SO₄).

Data Acquisition: Measure the optical density (OD) at 450 nm using a microplate reader. The

OD value is proportional to the amount of antibody bound to the M2e peptide.

Protocol: Flow Cytometry for Surface M2 Expression
Objective: To verify the surface expression and antibody accessibility of the native M2 protein

on cells infected with different influenza A strains.

Methodology:

Cell Culture and Infection: Seed a suitable mammalian cell line (e.g., MDCK or A549) in 6-

well plates. Once confluent, infect the cells with different strains of influenza A virus (e.g.,

H1N1, H3N2) at a multiplicity of infection (MOI) of 1-5. Incubate for 12-18 hours.

Cell Harvesting and Staining:

Gently detach the cells using a non-enzymatic cell dissociation solution.

Wash the cells with FACS buffer (e.g., PBS with 2% FBS).

Incubate the cells with a primary M2e-specific monoclonal antibody for 30-60 minutes on

ice.
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Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., FITC-

or PE-conjugated anti-mouse IgG) for 30 minutes on ice in the dark.

Flow Cytometry Analysis:

Resuspend the cells in FACS buffer.

Analyze the samples on a flow cytometer.

Gate on the live cell population and measure the fluorescence intensity. An increase in

fluorescence compared to uninfected control cells indicates surface M2e expression.

Visualizations: Workflows and Pathways
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Implications for Universal Vaccine and Drug
Development
The profound conservation of the M2e sequence makes it a cornerstone candidate for

universal influenza A vaccine development. Unlike HA-based vaccines that provide strain-

specific immunity, an M2e-based vaccine aims to elicit an antibody response that can

recognize virtually any influenza A virus strain. The primary mechanism of protection conferred

by anti-M2e antibodies is not direct viral neutralization but rather the clearance of infected cells

through Fc-receptor-mediated effector functions, such as Antibody-Dependent Cell-Mediated

Cytotoxicity (ADCC).

However, developing an effective M2e vaccine presents challenges. The peptide itself is poorly

immunogenic and requires conjugation to a carrier protein (e.g., Hepatitis B core antigen,

flagellin) or formulation with potent adjuvants to induce a robust and lasting immune response.

Furthermore, the data on M2e variability, particularly the differences between human and

avian-like strains, suggest that an optimal universal vaccine may need to incorporate multiple
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M2e consensus sequences to provide the broadest possible protection against all circulating

and potentially pandemic influenza A viruses.

Beyond vaccines, the conserved M2e epitope is also a target for therapeutic monoclonal

antibodies. Such antibodies could provide immediate, passive immunity for treating severe

influenza infections.

Conclusion
The ectodomain of the influenza A M2 protein is one of the most highly conserved regions

across all subtypes that infect humans. This conservation is the result of stringent genetic and

functional constraints, coupled with low immune pressure during natural infection. While minor

variations exist, particularly between long-circulating human strains and those of avian origin,

the core M2e sequence remains remarkably stable. This stability establishes M2e as a leading

candidate for the development of a universal influenza vaccine capable of providing broad

protection and mitigating the impact of both seasonal epidemics and future pandemics. A

thorough understanding of its sequence conservation, supported by robust experimental

analysis, is critical for the rational design of these next-generation influenza countermeasures.
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To cite this document: BenchChem. [conservation of M2e sequence across human influenza
strains]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13912293#conservation-of-m2e-sequence-across-
human-influenza-strains]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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